4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-11-3-5-14(6-4-11)18-24-19(26-25-18)16-12(2)22-20(27)23-17(16)13-7-9-15(21)10-8-13/h3-10,17H,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPMOWRTRMURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzhydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Synthesis of the tetrahydropyrimidine core: This involves the condensation of the oxadiazole intermediate with a suitable aldehyde and urea or thiourea under acidic or basic conditions.
Introduction of the chlorophenyl group: This step can be carried out through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Reaction Mechanisms and Functional Group Transformations
The compound 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione exhibits reactivity centered on its thione group and oxadiazole moiety . Key reactions include:
Nucleophilic Substitution at the Thione Group
The thione group () in the tetrahydropyrimidine ring undergoes nucleophilic attack, enabling transformations such as:
-
Substitution with amines or alcohols : Replaces the thione sulfur with nucleophiles under basic or acidic conditions.
-
Hydrolysis : Converts the thione to a thiol () or thiolate under acidic/basic aqueous conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Acid/base catalysts | Aminated/thiols derivatives |
| Hydrolysis | Aqueous acid/base | Thiol/thiolate derivatives |
Oxadiazole-to-Thiadiazole Interconversion
The 1,2,4-oxadiazole ring can undergo dehydrosulfurization using Lawesson’s reagent (LR) or iodine/NaOH to form thiadiazoles . This reaction is critical for diversifying biological activity.
| Starting Material | Reagent | Product | Yield Range |
|---|---|---|---|
| 1,2,4-oxadiazole | LR in THF | 1,3,4-thiadiazole | Moderate-High |
| 1,2,4-oxadiazole | I₂/KI in NaOH | 1,3,4-thiadiazole | Moderate |
Analytical and Characterization Methods
Reactions are monitored and validated using:
-
TLC : Tracks reaction progress and purity.
-
NMR spectroscopy : Confirms structural integrity via hydrogen and carbon signals.
-
HPLC : Assesses yield and purity in large-scale syntheses.
Biological Relevance of Reactions
The interconversion to thiadiazoles enhances antimicrobial activity, as observed in related compounds . For example:
-
Thiadiazoles exhibit improved potency against Gram-positive bacteria (e.g., S. aureus) compared to oxadiazoles .
-
Substitutions on the pyrimidine ring (e.g., halogens) modulate activity, with chloro groups often showing higher efficacy .
Thermal Stability and Functional Group Reactivity
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes:
- A chlorophenyl group
- A methylphenyl group
- An oxadiazole ring
These elements contribute to its potential reactivity and biological activity. The molecular formula is with a molecular weight of approximately 373.88 g/mol.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. For instance:
- Bacillus cereus
- Bacillus thuringiensis
These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research has demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines such as:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- HUH7 (liver cancer)
In vitro studies using the NCI-60 cell line panel have shown promising results regarding the inhibition of cancer cell proliferation . The mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth.
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring : Achieved by reacting 4-methylbenzhydrazide with a carboxylic acid derivative under cyclization conditions.
- Synthesis of the tetrahydropyrimidine core : Involves condensation with suitable aldehydes and urea or thiourea.
- Introduction of the chlorophenyl group : Conducted via nucleophilic substitution using 4-chlorobenzyl chloride.
Case Study 1: Antimicrobial Efficacy
A study published in the Turkish Journal of Chemistry explored the synthesis and antimicrobial activity of various oxadiazole derivatives. The results indicated that compounds with structural similarities to this compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative species .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Bacillus cereus | 20 |
| Compound B | Staphylococcus aureus | 18 |
| Compound C | Escherichia coli | 12 |
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on anticancer properties, several derivatives were tested against multiple cancer cell lines. The findings revealed that some compounds exhibited IC50 values lower than standard chemotherapeutics used for treating breast and colon cancers .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HCT116 | 15 | 20 |
| MCF7 | 10 | 25 |
| HUH7 | 12 | 22 |
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Key Observations:
Position 5 Variability: The target compound’s 1,2,4-oxadiazole moiety distinguishes it from esters (e.g., ethoxycarbonyl) or acetyl groups in analogs.
Chlorophenyl vs. Hydroxyphenyl : The 4-chlorophenyl group in the target compound increases lipophilicity compared to the 4-hydroxyphenyl analog, which may improve membrane permeability but reduce solubility .
Thione Group: All compounds share the 2-thione group, implicated in antioxidant activity via radical scavenging. The furan-substituted analog () showed notable activity (IC₅₀ = 0.6 mg/mL), suggesting substituent electronic effects modulate efficacy .
Crystallographic and Physicochemical Properties
Table 2: Structural and Physical Properties
Key Observations:
- Bond Lengths : The dihydropyrimidine core in analogs shows consistent C–C bond lengths (~1.52–1.53 Å), indicating structural rigidity .
- Solubility : Hydroxyphenyl derivatives exhibit lower aqueous solubility due to hydrogen bonding, whereas acetyl/ethoxycarbonyl analogs are more soluble in organic solvents .
Biological Activity
The compound 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione is a hybrid structure that combines a tetrahydropyrimidine core with a 1,2,4-oxadiazole moiety. This unique combination is expected to confer diverse biological activities, particularly in the realm of anticancer and antimicrobial effects. This article synthesizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of chlorine and nitrogen heterocycles which are known to enhance biological activity. The oxadiazole ring is particularly noted for its role in drug design due to its ability to interact with various biological targets.
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. Specifically, these compounds have been found to inhibit:
- Telomerase activity
- Histone deacetylase (HDAC)
- Thymidylate synthase
- Thymidine phosphorylase
The incorporation of oxadiazole into the structure of tetrahydropyrimidines enhances their cytotoxicity against cancer cell lines such as MCF-7 and A549. For instance, studies indicate that modifications in the phenyl ring can influence the antiproliferative activity of these compounds significantly .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have also demonstrated broad-spectrum antimicrobial activity. They target bacterial cell walls and inhibit protein synthesis, making them potential candidates for antibiotic development. In vitro studies have shown promising results against various strains of bacteria and fungi .
Study 1: Anticancer Efficacy
A study conducted on a series of 1,3,4-oxadiazole derivatives indicated that compounds similar to our target compound exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells. The mechanism involved apoptosis through increased p53 expression and caspase activation .
Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial properties of oxadiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL, indicating strong antimicrobial potential .
Data Tables
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.12 - 2.78 | Apoptosis via p53 and caspase |
| Antimicrobial | Staphylococcus aureus | 10 - 50 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 10 - 50 | Inhibition of protein synthesis |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving aldehydes, β-ketoesters, and thiourea derivatives. Evidence from cyclization reactions using 3-amino-5-methylisoxazole highlights the importance of stoichiometric ratios (1:1:1 for aldehyde, ethyl acetoacetate, and thiourea) and refluxing in ethanol under acidic conditions (e.g., HCl catalysis) to achieve yields of 70–85% . Key parameters :
| Reaction Component | Optimal Molar Ratio | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Aldehyde | 1.0 | Ethanol | Reflux | 70–85% |
| Ethyl acetoacetate | 1.0 | |||
| Thiourea derivative | 1.0 |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : Resolves tautomeric forms and confirms the 1,2,3,4-tetrahydropyrimidine-2-thione core. For example, dihedral angles between the oxadiazole and pyrimidine rings (e.g., 15.2°) are critical for understanding conformational stability .
- NMR spectroscopy : NMR signals at δ 2.35–2.45 (methyl groups) and δ 6.70–7.59 (aromatic protons) confirm substituent positions .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 440 [M]) validate purity and molecular weight .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR peak splitting or IR absorption shifts) be resolved during structural elucidation?
Contradictions in NMR splitting patterns may arise from tautomerism or dynamic exchange processes. For instance, the thione-thiol tautomer equilibrium can be resolved via variable-temperature NMR or X-ray diffraction to lock the dominant form . IR absorption shifts (e.g., C=O stretching at 1668 cm vs. 1680 cm) may indicate solvent polarity effects, requiring controlled solvent systems for reproducibility .
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level effectively model frontier molecular orbitals (FMOs) and electrostatic potential surfaces. These methods predict nucleophilic attack sites (e.g., sulfur in the thione group) and regioselectivity in substitution reactions .
Q. How do structural modifications (e.g., substituent variations on the oxadiazole ring) influence biological activity?
Introducing electron-withdrawing groups (e.g., -NO) on the oxadiazole ring enhances antimicrobial activity by increasing electrophilicity. For example, derivatives with 4-methoxyphenyl substituents show 2–4× higher inhibition against S. aureus compared to unsubstituted analogs, as demonstrated in MIC assays .
Q. What green chemistry approaches can improve the sustainability of synthesis?
Solvent-free mechanochemical grinding or microwave-assisted synthesis reduces reaction times (from 12 hours to 30 minutes) and improves atom economy. Evidence shows yields >80% using montmorillonite K10 as a recyclable catalyst .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Variations in bioassay protocols (e.g., broth microdilution vs. disk diffusion) or cell line susceptibility (e.g., HeLa vs. MCF-7) can lead to conflicting IC values. Standardizing assays using CLSI guidelines and reporting full experimental conditions (e.g., pH, incubation time) enhances cross-study comparability .
Q. Why do solubility studies report divergent results for this compound in aqueous vs. organic solvents?
Polymorphism or hydration states significantly affect solubility. For example, the monohydrate form ( ) shows 3× higher aqueous solubility than the anhydrous form due to hydrogen-bonding interactions. Pre-solubilization in DMSO (5% v/v) is recommended for in vitro studies .
Structural and Mechanistic Insights
Q. What role does the oxadiazole moiety play in stabilizing the compound’s conformation?
The 1,2,4-oxadiazole ring enhances planarity and π-stacking interactions, as evidenced by X-ray data showing a 15.2° dihedral angle between oxadiazole and pyrimidine rings. This rigidity improves binding affinity in enzyme pocket models .
Q. How can tautomeric forms of the thione group impact pharmacological activity?
The thione-thiol equilibrium influences hydrogen-bonding capacity. Crystallographic data () confirms the thione form predominates in solid state, but dynamic NMR suggests thiol participation in solution-phase reactivity, affecting target engagement .
Methodological Recommendations
- Synthetic Optimization : Use HCl catalysis in ethanol at reflux for scalable synthesis .
- Characterization : Combine XRD, / NMR, and HRMS for unambiguous structural assignment .
- Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments ≥3 times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
